molecular formula C11H22BrNO4 B1676994 tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate CAS No. 165963-71-3

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

Cat. No. B1676994
CAS RN: 165963-71-3
M. Wt: 312.2 g/mol
InChI Key: WGWDCMKAMHBDPO-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate” is a chemical compound with the Inchi Code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .


Synthesis Analysis

The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) .


Chemical Reactions Analysis

The compound is a precursor for the total synthesis of tyroscherin . The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 10 . The exact mass of the compound is 311.07322 g/mol .

Scientific Research Applications

Synthesis of Complex Molecules

The compound serves as a crucial intermediate in the synthesis of complex molecules, demonstrated by the preparation of various carbamates and ethers. For instance, Wu et al. (2011) highlighted its role in the synthesis of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, showcasing its utility in creating compounds with potential applications in medicinal chemistry and material science (Wu, 2011). Similarly, Zhao et al. (2017) elaborated on its significance in generating tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate for biologically active compounds such as omisertinib (Zhao et al., 2017).

Enantioselective Synthesis

The compound plays a pivotal role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as explored by Ober et al. (2004), highlighting its utility in creating stereochemically complex structures with high precision (Ober et al., 2004).

Advancements in Synthetic Methodologies

Research by Smith et al. (2013) on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate demonstrates the compound’s role in developing novel synthetic methodologies, enabling the functionalization of molecules in unique and efficient ways (Smith et al., 2013).

Environmental Science Applications

While not directly related to tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, research into related compounds like MTBE (methyl tert-butyl ether) elucidates the environmental impact and degradation pathways of ether compounds, providing a broader context for understanding the environmental considerations of synthetic chemical processes (Acero et al., 2001).

Future Directions

The compound is a key precursor for the total synthesis of tyroscherin . This suggests that it could be used in future research and development related to tyroscherin and its associated proteins.

properties

IUPAC Name

tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDCMKAMHBDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625864
Record name tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165963-71-3
Record name tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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